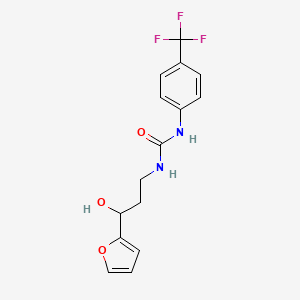

1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(4-(trifluoromethyl)phenyl)urea

Description

The compound 1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(4-(trifluoromethyl)phenyl)urea is a urea derivative characterized by a furan-2-yl moiety linked via a hydroxypropyl chain to one urea nitrogen, while the other nitrogen is substituted with a 4-(trifluoromethyl)phenyl group.

Below, we compare this compound with similar urea derivatives documented in peer-reviewed literature.

Properties

IUPAC Name |

1-[3-(furan-2-yl)-3-hydroxypropyl]-3-[4-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F3N2O3/c16-15(17,18)10-3-5-11(6-4-10)20-14(22)19-8-7-12(21)13-2-1-9-23-13/h1-6,9,12,21H,7-8H2,(H2,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTXOLRNQOOTAAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(CCNC(=O)NC2=CC=C(C=C2)C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(4-(trifluoromethyl)phenyl)urea typically involves the following steps:

Formation of the Hydroxypropyl Intermediate: This step involves the reaction of furan-2-carbaldehyde with a suitable reagent to introduce the hydroxypropyl group.

Coupling with Trifluoromethylphenyl Isocyanate: The hydroxypropyl intermediate is then reacted with 4-(trifluoromethyl)phenyl isocyanate under controlled conditions to form the final urea derivative.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(4-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The furan ring and the trifluoromethylphenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-yl ketones, while reduction may produce hydroxypropylamines.

Scientific Research Applications

1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(4-(trifluoromethyl)phenyl)urea has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(4-(trifluoromethyl)phenyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Urea Derivatives

The 4-(trifluoromethyl)phenyl group is a common pharmacophore in medicinal chemistry due to its electron-withdrawing properties and metabolic stability. Compounds such as 1-(4-(Trifluoromethyl)phenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11d) (ESI-MS: m/z 534.1) share this group but differ in the substituent on the opposite urea nitrogen .

Key Observations:

Synthetic Yields : Analogs with 4-(trifluoromethyl)phenyl groups (e.g., 11d) exhibit high yields (~85%), suggesting feasible synthesis routes for the target compound if similar methods are applied .

Molecular Weight : The target compound’s estimated molecular weight (~363.3 g/mol) is lower than most analogs due to the absence of complex heterocycles (e.g., thiazole-piperazine in 11d).

Biological Relevance: The furan-2-yl group in the target compound may enhance bioavailability compared to bulkier substituents (e.g., quinazolinone in QDAU7) .

Impact of Heterocyclic Moieties

The furan-2-yl group in the target compound contrasts with thiazole or quinazolinone rings in analogs (e.g., 11d, QDAU7).

Table 2: Heterocycle-Driven Property Comparisons

Trifluoromethyl Group Positioning

The 4-(trifluoromethyl)phenyl group is shared with 11d and QDAU5. However, analogs like 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea demonstrate that chloro substitution adjacent to the trifluoromethyl group increases hydrophobicity (LogP ~4.5), which may enhance target engagement but reduce solubility.

Biological Activity

1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(4-(trifluoromethyl)phenyl)urea is a compound of interest due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure

The compound can be described by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C14H14F3N2O3

- Molecular Weight : 320.27 g/mol

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The furan and trifluoromethyl groups enhance its binding affinity, while the urea moiety is crucial for hydrogen bonding interactions.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives with trifluoromethyl groups have shown potent activity against Gram-positive bacteria, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) for these compounds was found to be low, indicating high potency against bacterial growth .

Anticancer Potential

Compounds structurally related to this compound have been investigated for their anticancer properties. For example, certain pyrazole derivatives demonstrated significant cytotoxicity against various cancer cell lines with IC50 values in the low micromolar range . This suggests that similar urea compounds may also possess anticancer activity.

Case Studies

| Study | Compound Tested | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|---|

| Xia et al. (2022) | Pyrazole derivatives | A549 | 49.85 | Antitumor |

| Li et al. (2022) | Urea derivatives | MCF-7 | 0.01 | Potent inhibition |

| Sun et al. (2022) | Urea derivatives | NCI-H460 | 0.03 | Significant inhibition |

In Vitro Studies

In vitro studies have shown that the compound can induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor growth. For instance, the inhibition of Aurora-A kinase has been reported in related compounds, which is crucial for cell cycle regulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.